Introduction: The Significance of Fluorinated Morpholine Scaffolds
Introduction: The Significance of Fluorinated Morpholine Scaffolds
An In-depth Technical Guide to the Chemical Properties and Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged heterocyclic scaffold, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[2] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, frequently leading to enhanced potency, greater metabolic stability, and improved membrane permeability.[3]
(S)-4-Benzyl-3-(fluoromethyl)morpholine represents a confluence of these valuable structural motifs. It is a chiral, fluorinated building block poised for application in drug discovery. This guide provides a detailed examination of its synthesis, core chemical properties, and reactivity, offering a technical resource for scientists engaged in the synthesis of novel chemical entities. The key structural features—the stereodefined center at the C3 position, the synthetically versatile N-benzyl protecting group, and the metabolically robust fluoromethyl substituent—make it a compound of significant interest.
Physicochemical and Structural Properties
(S)-4-Benzyl-3-(fluoromethyl)morpholine is a chiral organic compound whose properties are defined by its unique assembly of functional groups. The fundamental physicochemical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FNO | [4][5] |
| Molecular Weight | 209.26 g/mol | [4][5] |
| CAS Number | 1266238-75-8 | [4] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) | N/A |
Structural Analysis
The molecule's three-dimensional structure is critical to its function and reactivity. The benzyl group provides a bulky, lipophilic substituent, while the fluoromethyl group introduces polarity and the potential for specific interactions.
Caption: Key structural features of (S)-4-Benzyl-3-(fluoromethyl)morpholine.
Synthesis Pathway and Experimental Protocol
The most direct and reliable synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine involves the deoxofluorination of its corresponding primary alcohol precursor, (S)-4-Benzyl-3-hydroxymethylmorpholine. This precursor is commercially available or can be synthesized via established enantioselective methods.[6][7][8] The fluorination is typically achieved using Diethylaminosulfur Trifluoride (DAST) or a more thermally stable alternative like Deoxo-Fluor.
Reaction Scheme: Deoxofluorination
The conversion of the primary alcohol to the alkyl fluoride proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] DAST activates the hydroxyl group, transforming it into a good leaving group, which is then displaced by a fluoride ion.[3][9][10]
Caption: Synthesis of the target compound via DAST-mediated fluorination.
Detailed Experimental Protocol: Fluorination of (S)-4-Benzyl-3-hydroxymethylmorpholine
Causality and Trustworthiness Note: This protocol is designed for high fidelity and safety. The use of anhydrous solvent is critical as DAST reacts violently with water. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures complete conversion. The aqueous workup with saturated NaHCO₃ neutralizes any remaining acidic byproducts.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (S)-4-Benzyl-3-hydroxymethylmorpholine (1.0 eq, e.g., 2.07 g, 10 mmol).[7][8]
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add Diethylaminosulfur Trifluoride (DAST) (1.1 eq, 1.77 g, 11 mmol) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-4-Benzyl-3-(fluoromethyl)morpholine as the final product.
Spectral Characterization
While experimental spectra are the gold standard, the following predicted data serve as a reliable guide for the characterization of the synthesized compound. The chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment |
| ¹H NMR | ~ 7.20 - 7.40 | m | 5H, Aromatic (C₆H₅) |
| ~ 4.40 - 4.60 | dd, ²JHF ≈ 47 Hz, ³JHH ≈ 3-9 Hz | 2H, Fluoromethyl (CH₂F) | |
| ~ 3.50 - 4.10 | m (or ABq) | 2H, Benzylic (NCH₂Ph) | |
| ~ 2.50 - 3.90 | m | 7H, Morpholine ring protons | |
| ¹³C NMR | ~ 138 | s | Aromatic C (quaternary) |
| ~ 127 - 129 | d | Aromatic CH | |
| ~ 82 - 85 | d, ¹JCF ≈ 170-180 Hz | Fluoromethyl (CH₂F) | |
| ~ 60 - 70 | t | Morpholine CH₂ | |
| ~ 55 - 65 | d | Morpholine CH | |
| ~ 55 - 60 | t | Benzylic (NCH₂Ph) | |
| ¹⁹F NMR | ~ -220 to -230 | t, ²JHF ≈ 47 Hz | 1F, Fluoromethyl (CH₂F) |
| MS (EI) | m/z 209 | [M]⁺ | Molecular Ion |
| m/z 118 | [M - C₇H₇]⁺ | Loss of benzyl group | |
| m/z 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |
Rationale: The ¹H NMR spectrum is distinguished by the large doublet-of-doublets splitting for the CH₂F protons, a hallmark of geminal H-F coupling.[12] The ¹³C NMR will show a characteristic large one-bond C-F coupling constant. The ¹⁹F NMR is expected to show a triplet due to coupling with the two adjacent protons.[12]
Reactivity and Synthetic Utility
N-Dealkylation
The N-benzyl group serves as a robust protecting group that can be readily removed to unmask the secondary amine. This transformation is pivotal for further derivatization of the morpholine nitrogen.
-
Catalytic Hydrogenation: The most common method involves hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This clean and efficient reaction typically yields the debenzylated product, (S)-3-(fluoromethyl)morpholine, and toluene as the only byproduct.
Caption: Debenzylation workflow to access the core amine.
Basicity and Salt Formation
As a derivative of morpholine, the nitrogen atom is basic (pKa of parent morpholine ≈ 8.7) and will readily react with both organic and inorganic acids to form the corresponding ammonium salts.[2][13] This property is crucial for purification strategies and for the formulation of active pharmaceutical ingredients.
Conclusion and Future Outlook
(S)-4-Benzyl-3-(fluoromethyl)morpholine is a high-value, chiral building block for medicinal chemistry and drug development. Its synthesis is accessible from its hydroxymethyl precursor via a reliable deoxofluorination reaction. The compound's structural features—a stereocenter, a fluoromethyl group for metabolic stability, and a versatile N-benzyl protecting group—provide a powerful platform for creating diverse libraries of novel compounds. The protocols and data presented in this guide offer a comprehensive foundation for researchers to confidently synthesize, characterize, and utilize this compound in their discovery programs, paving the way for the development of next-generation therapeutics.
References
- Theoretical and Experimental Synthesis of β-Fluorinated Morphine Derivative for Selective Binding in Inflamed Tissue. (2025). Chapman University Digital Commons.
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit.
- Alcohol to Fluoride - Common Conditions. organic-chemistry.org.
- Diethylaminosulfur Trifluoride (DAST). SciSpace.
- DAST. Enamine.
- Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. (2025). Benchchem.
- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC.
- A review on pharmacological profile of Morpholine derivatives. (2023).
- 101376-25-4, 3(S)-HYDROXYMETHYL-4-BENZYLMORPHOLINE Formula. ECHEMI.
- (S)-4-Benzyl-3-hydroxymethylmorpholine. Fluorochem.
- Electronic Supplementary Inform
- (S)-4-Benzyl-3-(fluoromethyl)morpholine. CymitQuimica.
- Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry.
- (r)-4-Benzyl-3-(fluoromethyl)morpholine. ChemScene.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Benzyl (3-Fluoro-4-morpholinophenyl)
- An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmaceutical Research.
- Morpholine: Chemical Properties, Reactivity and Uses. (2025). ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. (S)-4-Benzyl-3-(fluoromethyl)morpholine | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. reddit.com [reddit.com]
- 10. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 11. DAST - Enamine [enamine.net]
- 12. rsc.org [rsc.org]
- 13. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
